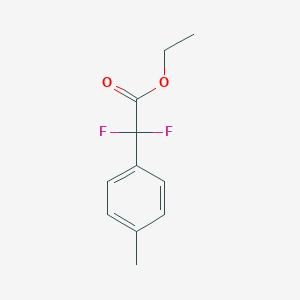

Ethyl 2,2-difluoro-2-(p-tolyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFLSHALHZBESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565012 | |

| Record name | Ethyl difluoro(4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131323-06-3 | |

| Record name | Ethyl difluoro(4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2,2 Difluoro 2 P Tolyl Acetate and Its Derivatives

Transition-Metal-Catalyzed Approaches

The introduction of the difluoroacetate (B1230586) moiety onto an aromatic ring is a challenging transformation that has been addressed through various transition-metal-catalyzed cross-coupling reactions. These methods offer efficient and selective routes to the target compounds.

Copper-Mediated Cross-Coupling Strategies

Copper-based catalysts have been extensively explored for the formation of carbon-carbon bonds. Their application in the synthesis of ethyl 2,2-difluoro-2-arylacetates involves several key strategies.

The Ullmann reaction, a classic copper-mediated coupling of aryl halides, can be adapted for the synthesis of α,α-difluoro-α-arylacetates. byjus.comwikipedia.org This approach typically involves the reaction of an aryl halide with a difluoroenolate equivalent in the presence of a copper catalyst. The traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have been developed that utilize catalytic amounts of copper, often in conjunction with ligands, to facilitate the reaction under milder conditions.

In the context of synthesizing ethyl 2,2-difluoro-2-(p-tolyl)acetate, this would involve the coupling of a p-tolyl halide, such as p-tolyl iodide or p-tolyl bromide, with a preformed or in situ generated copper difluoroenolate of ethyl acetate (B1210297). The reaction of ethyl bromodifluoroacetate with copper powder generates a copper-reagent that can then react with aryl iodides. For instance, the complex formed from the reaction of ethyl bromodifluoroacetate and copper powder can participate in cross-coupling reactions with aryl iodides to furnish the corresponding ethyl 2,2-difluoro-2-arylacetates. researchgate.net

A plausible reaction scheme is depicted below:

p-tolyl-X + CuCF₂CO₂Et (from Ethyl bromodifluoroacetate + Cu) → this compound + CuX (where X = I, Br)

While specific data for the p-tolyl derivative is not extensively documented in publicly available literature, the general applicability of this method to various aryl iodides suggests its feasibility. researchgate.net

Copper-catalyzed cross-coupling reactions of arylboronic acids have emerged as a powerful alternative to traditional methods. While palladium is more commonly used for Suzuki-Miyaura couplings, copper catalysis offers a different reactivity profile and can be more cost-effective. The coupling of an arylboronic acid with an α-halo-α,α-difluoroester would provide a direct route to the desired products.

For the synthesis of this compound, this strategy would involve the reaction of p-tolylboronic acid with ethyl bromodifluoroacetate in the presence of a suitable copper catalyst and a base. While the direct copper-catalyzed coupling of ethyl bromodifluoroacetate with arylboronic acids is not as widely reported as palladium-catalyzed versions, copper(I) oxide has been shown to be a remarkable co-catalyst in the palladium-catalyzed cross-coupling of arylboronic acids with ethyl bromoacetate. nih.gov This suggests the potential for developing a purely copper-catalyzed system.

The proposed reaction is as follows:

p-tolyl-B(OH)₂ + BrCF₂CO₂Et + [Cu catalyst] → this compound

Further research is required to establish optimal conditions and catalyst systems for this specific transformation.

Cobalt-Catalyzed Alkoxycarbonyldifluoromethylation

Cobalt catalysts have recently gained prominence for their ability to mediate challenging cross-coupling reactions. The alkoxycarbonyldifluoromethylation of organometallic reagents using ethyl bromodifluoroacetate is a direct and efficient method for the synthesis of ethyl aryldifluoroacetates.

The cobalt-catalyzed cross-coupling of arylmagnesium bromides (Grignard reagents) with ethyl bromodifluoroacetate provides a route to ethyl aryldifluoroacetates. Research has shown that the slow addition of the Grignard reagent to a mixture of ethyl bromodifluoroacetate and the cobalt catalyst can significantly improve the yield of the desired product.

The reaction is sensitive to the electronic nature of the aryl Grignard reagent. For instance, arylmagnesium bromides with electron-withdrawing groups can lead to higher yields compared to those with electron-donating groups.

| Arylmagnesium Bromide (ArMgBr) | Product | Yield (%) |

| Phenylmagnesium bromide | Ethyl 2,2-difluoro-2-phenylacetate | 70 |

| 4-Fluorophenylmagnesium bromide | Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | 71 |

| 4-Methoxyphenylmagnesium bromide | Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 42 |

Table 1: Cobalt-catalyzed cross-coupling of arylmagnesium bromides with ethyl bromodifluoroacetate.

For the synthesis of this compound, which has an electron-donating methyl group, the yield might be expected to be moderate, analogous to the 4-methoxyphenyl (B3050149) derivative.

To improve the yields and functional group tolerance, the use of in situ generated arylzinc reagents in a cobalt-catalyzed cross-coupling with ethyl bromodifluoroacetate has been successfully demonstrated. This method generally provides the corresponding ethyl aryldifluoroacetates in moderate to good yields. The arylzinc reagents are typically prepared from the corresponding aryl Grignard reagents by transmetalation with zinc chloride.

This catalytic alkoxycarbonyldifluoromethylation proceeds smoothly and represents a significant advancement in the synthesis of this class of compounds.

| Aryl Group | Product | Yield (%) |

| Phenyl | Ethyl 2,2-difluoro-2-phenylacetate | 75 |

| 4-Fluorophenyl | Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | 82 |

| 4-Chlorophenyl | Ethyl 2,2-difluoro-2-(4-chlorophenyl)acetate | 78 |

| 4-Methoxyphenyl | Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 65 |

| 2-Thienyl | Ethyl 2,2-difluoro-2-(2-thienyl)acetate | 55 |

Table 2: Cobalt-catalyzed cross-coupling of in situ formed arylzinc reagents with ethyl bromodifluoroacetate.

Based on these findings, the reaction of the in situ formed p-tolylzinc reagent with ethyl bromodifluoroacetate under cobalt catalysis is expected to provide this compound in good yield, likely comparable to or slightly better than the 4-methoxyphenyl derivative.

Palladium-Catalyzed Fluorination Processes in the Context of Aryl Fluoride (B91410) Synthesis

The synthesis of aryl fluorides, a critical structural motif in many pharmaceuticals and agrochemicals, has been significantly advanced through the development of palladium-catalyzed fluorination reactions. These methods provide a powerful tool for the formation of carbon-fluorine (C-F) bonds, a traditionally challenging transformation in organic synthesis. One notable approach involves the palladium-catalyzed fluorination of arylboronic acid derivatives. This reaction is operationally simple and can be scaled up for multi-gram synthesis of functionalized aryl fluorides. harvard.edunih.gov Mechanistic studies suggest a pathway involving a single-electron-transfer (S.E.T.) process and a unique Pd(III) intermediate, which distinguishes it from other arene fluorination reactions. harvard.edunih.gov

A variety of Pd(II) salts can be employed as catalysts, with those bearing less coordinating anions generally providing higher yields. For pre-catalysts with more coordinating anions, such as acetate, the addition of salts like NaBF4 can enhance the reaction's efficiency through anion metathesis. harvard.edu This methodology has proven effective for a range of substrates, including electron-poor arenes. harvard.edu However, it is less effective for the fluorination of heterocycles, and arenes with methoxy (B1213986) substituents may undergo side reactions like demethylation. harvard.edu

Another significant advancement is the palladium-catalyzed nucleophilic fluorination of aryl triflates and bromides. researchgate.net This method utilizes simple fluoride salts to convert readily available starting materials into the corresponding aryl fluorides. researchgate.net The development of specific biaryl monophosphine ligands, such as AlPhos, has enabled these reactions to proceed at room temperature for activated (hetero)aryl triflates. researchgate.net Furthermore, this system exhibits high regioselectivity, overcoming the challenge of isomeric mixture formation that can occur with other palladium-catalyzed methods due to competing pathways like the formation of palladium-aryne intermediates. researchgate.net The palladium-catalyzed difluoroalkylative carbonylation of aryl olefins represents another innovative strategy, transforming a variety of aryl olefins into difluoropentanedioate compounds. researchgate.net This reaction is proposed to proceed via a single-electron transfer from a Pd(0) complex to bromodifluoroacetate, generating a difluoroacetate radical which then adds to the aryl alkene. researchgate.net

Decarboxylative Fluorination Strategies

Decarboxylative fluorination has emerged as a powerful and versatile strategy for the synthesis of organofluorine compounds, leveraging the accessibility and stability of carboxylic acids as starting materials. This approach offers several advantages, including the use of readily available precursors and the release of carbon dioxide as a benign byproduct. nih.gov

Electrophilic Decarboxylative Fluorination

Electrophilic decarboxylative fluorination typically involves the reaction of a carboxylic acid with an electrophilic fluorine source, often mediated by a catalyst. A prominent example is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor®. nih.gov This method has been successfully applied to convert various aliphatic carboxylic acids into their corresponding alkyl fluorides. nih.gov The proposed mechanism initiates with the reaction of a Ag(I) salt with Selectfluor® to generate a Ag(III)-F species. A subsequent single-electron transfer produces a Ag(II)-F intermediate and a carboxyl radical, which then undergoes decarboxylation to form an alkyl radical. The final step involves the reaction of this alkyl radical with the Ag(II)-F species to yield the fluorinated product. nih.gov This silver-catalyzed approach has also been adapted for the synthesis of di- and trifluoromethylated arenes from α,α-difluoro- and α-fluoroarylacetic acids. nih.gov

It is important to note that while this method is effective for aliphatic carboxylic acids, aromatic carboxylic acids are generally inert under these conditions. google.com The choice of electrophilic fluorinating agent is crucial, with reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being commonly employed. google.com However, these methods are often best suited for the synthesis of α-fluorinated carbonyl compounds. google.com A divergent strategy for the fluorination of phenylacetic acid derivatives has been developed using a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. Under aqueous conditions, decarboxylative fluorination is the dominant pathway. organic-chemistry.org

Deoxofluorination Protocols for Alpha,Alpha-Difluoroacetates

Recent advancements in synthetic methodologies have provided intriguing pathways for the synthesis of functionalized organic molecules through the manipulation of hydroxyl groups. While not a direct deoxofluorination of a difluoroacetate, related strategies highlight the potential for converting readily available alcohols into valuable fluorinated compounds. These methods include O-trifluoromethylation, dehydroxylative trifluoromethoxylation, deoxytrifluoromethylation, and oxytrifluoromethylation, which allow for the single-step construction of molecules containing C-CF3 and C-OCF3 bonds. researchgate.net

A more direct approach to α,α-difluoro substituted aliphatic carboxylate esters involves the monoselective defluoroalkylation of trifluoroacetates. organic-chemistry.org This reaction is promoted by a catalytic amount of N-(4-mercaptophenyl)pivalamide under mild irradiation with violet light-emitting diodes. organic-chemistry.org In the presence of a formate (B1220265) salt, this method effectively couples trifluoroacetates with a variety of aliphatic alkenes to yield the desired α,α-difluoro substituted esters. organic-chemistry.org Another method involves the hydrofluoroalkylation of alkenes with trifluoroacetic esters under visible light, using trimethyltriazinane as a stoichiometric reducing agent to afford difluorinated products. organic-chemistry.org The key step in this transformation is the cleavage of a C-F bond by a triazinane-derived radical via a single electron reduction coupled with fluoride transfer. organic-chemistry.org

Radical-Mediated and Photoredox Catalysis in Difluoroacetylation

Radical-mediated and photoredox-catalyzed reactions have become powerful tools for the introduction of difluoroacetyl groups into organic molecules. These methods often proceed under mild conditions and exhibit broad substrate scope and good functional group tolerance.

Application of Ethyl Bromodifluoroacetate in Photoredox Systems

Ethyl bromodifluoroacetate serves as a key reagent in various photoredox-catalyzed difluoroacetylation reactions. For instance, the combination of photoredox and copper catalysis enables the synthesis of a wide range of ethyl aryldifluoromethylacetate derivatives from commercially available arylboronic acids and ethyl bromodifluoroacetate. nih.gov This dual catalytic system operates at room temperature and demonstrates tolerance to various functional groups, including free phenols, aldehydes, and N-Boc protected amines. nih.gov The methodology has also been successfully adapted for other fluorinated radical precursors like ethyl 2-bromo-2-fluoroacetate and diethyl (bromodifluoromethyl)phosphonate. nih.gov

In another application, a copper-catalyzed regioselective bromodifluoroacetylation of alkenes utilizes ethyl bromodifluoroacetate as the difluoroacetylating reagent. researchgate.net This reaction proceeds under mild conditions, and mechanistic studies confirm the involvement of an atom transfer radical addition (ATRA) process. researchgate.net Furthermore, copper catalysis has been employed for the direct C-3 difluoroacetylation of quinoxalinones with ethyl bromodifluoroacetate, yielding a variety of functionalized quinoxalin-2(1H)-ones. researchgate.net Palladium catalysis has also been utilized to facilitate the addition of the ethyl difluoroacetate radical to the para-position of aromatic ketones, proving valuable for late-stage functionalization. researchgate.net

Visible-light photoredox catalysis has also enabled the selective oxy-difluoroalkylation of allylamines with carbon dioxide (CO2) and a difluoroalkylating reagent, leading to the formation of important 2-oxazolidinones functionalized with difluoroalkyl groups. researchgate.net In a unique cascade process, ethyl bromodifluoroacetate can act as both a C1 synthon and a difluoroalkylating reagent in reactions with primary amines to produce fluorine-containing heterocycles. rsc.org Mechanistic investigations, supported by DFT calculations, suggest that a base plays a crucial role in the in situ generation of key isocyanide intermediates from the primary amine and difluorocarbene derived from ethyl bromodifluoroacetate. rsc.org

| Catalyst System | Substrates | Product Type | Key Features |

| Iridium Photocatalyst / Copper Catalyst | Arylboronic acids, Ethyl bromodifluoroacetate | Ethyl aryldifluoromethylacetates | Room temperature, broad functional group tolerance. nih.gov |

| Copper Catalyst | Alkenes, Ethyl bromodifluoroacetate | Bromodifluoroacetylated alkanes | Mild conditions, proceeds via ATRA mechanism. researchgate.net |

| Copper Catalyst | Quinoxalinones, Ethyl bromodifluoroacetate | C-3 difluoroacetylated quinoxalinones | Direct C-H functionalization. researchgate.net |

| Palladium Catalyst | Aromatic ketones, Ethyl bromodifluoroacetate | para-difluoroacetylated aromatic ketones | Late-stage functionalization. researchgate.net |

| Visible-light Photoredox Catalyst | Allylamines, CO2, Difluoroalkylating reagent | Functionalized 2-oxazolidinones | Multicomponent reaction. researchgate.net |

Multicomponent Reactions and Cascade Cyclizations Utilizing Difluoroacetate Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, offering high atom and step economy. jocpr.com These reactions are particularly valuable in diversity-oriented synthesis for the rapid creation of compound libraries. jocpr.com

An innovative multicomponent reaction utilizes arylamines, aldehydes, and potassium bromodifluoroacetate (BrCF2CO2K) as a difluorocarbene precursor, catalyzed by copper, to produce multifunctional amides. nih.gov The proposed mechanism involves the formation of a copper difluorocarbene intermediate. This intermediate is then attacked by the amine to form a copper-associated ammonium (B1175870) ylide. Subsequent interception of this ylide intermediate, followed by carbonyl migration and fluorine elimination, leads to the final product. nih.gov

Cascade cyclizations represent another powerful approach for constructing complex heterocyclic scaffolds. For instance, acid/base-steered cascade reactions of 2-acylbenzoic acids with isatoic anhydrides can lead to either isobenzofuranone or isoindolobenzoxazinone derivatives. nih.gov In the presence of a base like sodium carbonate, a cascade process involving cyclization and nucleophilic ring-opening of the isatoic anhydride (B1165640) yields isobenzofuranone derivatives. nih.gov Conversely, using an acid catalyst such as p-toluenesulfonic acid promotes a sequential intramolecular rearrangement, nucleophilic addition, and cyclization to form diverse isoindolobenzoxazinone derivatives. nih.gov

A novel palladium-catalyzed radical cascade iododifluoromethylation/cyclization of 1,6-enynes has been developed using ethyl difluoroiodoacetate. researchgate.net This transformation proceeds with high stereoselectivity under mild conditions, providing efficient access to a variety of iodine-containing difluoromethylated pyrrolidines. The reaction is believed to follow a radical pathway. researchgate.net

| Reaction Type | Key Reactants | Catalyst | Product |

| Multicomponent Reaction | Arylamine, Aldehyde, BrCF2CO2K | Copper | Multifunctional amide nih.gov |

| Cascade Cyclization | 2-Acylbenzoic acids, Isatoic anhydrides | Na2CO3 or p-toluenesulfonic acid | Isobenzofuranone or Isoindolobenzoxazinone derivatives nih.gov |

| Radical Cascade Cyclization | 1,6-Enynes, Ethyl difluoroiodoacetate | Palladium | Iodine-containing difluoromethylated pyrrolidines researchgate.net |

Reactivity and Mechanistic Investigations of Ethyl 2,2 Difluoro 2 P Tolyl Acetate

Pathways for Functional Group Interconversion of the Difluoroacetate (B1230586) Moiety

The difluoroacetate group in ethyl 2,2-difluoro-2-(p-tolyl)acetate can be transformed into other important functional groups, expanding its synthetic utility.

Decarboxylation Reactions

Decarboxylation of α,α-difluoro-α-aryl acetic acid derivatives, such as this compound, is a key step in certain synthetic transformations. For instance, the reaction of methyl difluoro(fluorosulfonyl)acetate with copper(I) iodide is proposed to proceed through a difluorocarbene intermediate following the elimination of sulfur dioxide and carbon dioxide. orgsyn.org This type of reaction highlights a pathway to generate valuable intermediates from difluoroacetate compounds.

Conversion to Difluoromethyl Groups

The conversion of the difluoroacetate moiety to a difluoromethyl (CF2H) group is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. While specific examples for this compound are not detailed in the provided search results, the general principle of reducing the ester functionality while retaining the difluoro-p-tolyl motif is a recognized synthetic strategy.

Rearrangement Reactions Involving Difluoroacetates

Difluoroacetates can participate in various rearrangement reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Doyle-Kirmse Rearrangement Reactions of Difluoroacetates

The Doyle-Kirmse reaction, a wikipedia.organgelpharmatech.com-sigmatropic rearrangement of an allyl sulfonium (B1226848) ylide, has been successfully applied to difluoroacetate-substituted allylic sulfides. dntb.gov.uaresearchgate.net This reaction, typically catalyzed by rhodium(II) or initiated by visible light, allows for the efficient synthesis of valuable fluorinated molecules. dntb.gov.ua The reaction proceeds through the formation of a metal carbene from a diazo compound, which then reacts with an allylic sulfide. wikipedia.org While the specific use of this compound as the direct precursor to the diazo species in a Doyle-Kirmse reaction is not explicitly detailed, the general reactivity of difluoroacetates in such transformations is a key finding. dntb.gov.uaresearchgate.net The reaction has been shown to be highly diastereoselective, particularly in the synthesis of functionalized difluoro(methylene)cyclopropanes. nih.govrsc.org

Below is a table summarizing the key aspects of the Doyle-Kirmse reaction involving difluoroacetates:

| Catalyst/Initiator | Key Intermediate | Outcome | Selectivity |

| Rhodium(II) catalysts | Metal carbene | Efficient access to fluorinated small molecules | High yield |

| Visible light | Carbene | Metal-free rearrangement | High yield |

| Copper catalyst | Sulfonium ylide | Synthesis of functionalized difluoro(methylene)cyclopropanes | High diastereoselectivity |

Nucleophilic and Electrophilic Reactivity Patterns of the Difluoromethylated Carbon

The carbon atom bearing the two fluorine atoms in this compound exhibits both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the reacting partner.

The electron-withdrawing nature of the two fluorine atoms makes the α-carbon partially positive, rendering it susceptible to attack by nucleophiles. Conversely, the presence of the ester group allows for the formation of an enolate equivalent under basic conditions, which can then act as a nucleophile.

A notable example of related reactivity is the proposed mechanism of trifluoromethylation involving methyl difluoro(fluorosulfonyl)acetate and copper(I) iodide. orgsyn.org In this process, a difluorocarbene intermediate is suggested, which ultimately leads to the formation of a [CF3Cu] species. orgsyn.org This species can then participate in nucleophilic trifluoromethylation reactions. orgsyn.org This illustrates the complex reactivity patterns that can emerge from difluoromethylated compounds.

Radical Chemistry of Difluoromethylation Reagents

The radical chemistry of difluoromethylation reagents often involves the generation of a difluoromethyl radical or a related radical species. In the context of this compound, the key reactive intermediate would be the 1-ethoxycarbonyl-1,1-difluoro-1-(p-tolyl)methyl radical. The generation and subsequent reactions of this radical are central to the synthetic applications of this class of compounds.

The primary methods for generating such radicals typically involve either the homolytic cleavage of a precursor, often a halogenated derivative, or the decarboxylation of the corresponding carboxylic acid. These processes can be initiated by various means, including thermal or photochemical methods, as well as by redox reactions involving transition metals or photoredox catalysts.

The generation of the target radical can be envisioned through several established pathways for analogous compounds. One common strategy is the single-electron reduction of a suitable precursor, such as Ethyl 2-bromo-2,2-difluoro-2-(p-tolyl)acetate. This reduction can be achieved using various reagents, including metal powders, reducing salts like sodium dithionite, or through electrochemical means.

Photoredox catalysis has emerged as a particularly powerful tool for the generation of carbon-centered radicals under mild conditions. rsc.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with a suitable precursor of the difluoromethyl radical.

Another significant pathway to generate related radicals is the decarboxylative radicalization of the corresponding carboxylic acid, 2,2-difluoro-2-(p-tolyl)acetic acid. This can be achieved through oxidative decarboxylation, often facilitated by a silver salt in conjunction with an oxidant like potassium persulfate. acs.org

The mechanistic pathways for the radical reactions of difluoromethylation reagents are diverse. In the case of photoredox catalysis, the excited photocatalyst can either oxidize or reduce the radical precursor to generate the desired radical species. The choice of photocatalyst and sacrificial electron donor or acceptor is crucial in determining the reaction pathway.

For instance, in a reductive quenching cycle, the excited photocatalyst is reductively quenched by a sacrificial electron donor. The resulting highly reducing species can then transfer an electron to the radical precursor, leading to the formation of the radical. Conversely, in an oxidative quenching cycle, the excited photocatalyst is oxidatively quenched by a sacrificial electron acceptor, and the resulting highly oxidizing species can abstract an electron from the precursor.

Once the 1-ethoxycarbonyl-1,1-difluoro-1-(p-tolyl)methyl radical is formed, it can participate in a variety of transformations. A common reaction is the addition to unsaturated systems such as alkenes and alkynes. This addition is typically followed by a hydrogen atom transfer or a further redox event to afford the final product.

While direct research on this compound is scarce, studies on analogous compounds provide valuable insights into its expected reactivity. For example, the radical reactions of ethyl bromodifluoroacetate have been extensively studied. It has been shown to undergo radical addition to various alkenes and alkynes under different conditions, including atom transfer radical addition (ATRA) and reductive coupling reactions.

A study on the transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid highlights the generation of a sulfur-substituted difluoromethyl radical, which then undergoes cyclization. acs.org This demonstrates the feasibility of generating a difluoromethyl radical from a carboxylic acid precursor and its subsequent intramolecular reaction.

The following table summarizes representative radical reactions of compounds analogous to this compound, illustrating the types of transformations and conditions that could likely be applied to the target compound.

| Precursor | Reactant | Conditions | Product Type | Yield (%) | Reference |

| Ethyl bromodifluoroacetate | Vinyl ether | Na2S2O4, NaHCO3, CH3CN/H2O, 80 °C | Adduct | 70-90 | rsc.org |

| 2,2-Difluoro-2-(phenylthio)acetic acid | N-arylacrylamide | K2S2O8, Cs2CO3, H2O, 95 °C | Cyclized product | 56-85 | acs.org |

These examples underscore the potential of this compound and its derivatives as precursors to highly reactive radical intermediates for the construction of complex fluorinated molecules. The p-tolyl group is expected to influence the stability and reactivity of the radical intermediate through its electronic and steric effects.

Advanced Synthetic Applications of Ethyl 2,2 Difluoro 2 P Tolyl Acetate in Complex Molecule Construction

Role as a Key Fluorinated Building Block in Organic Synthesis

Ethyl 2,2-difluoro-2-(p-tolyl)acetate is a prominent example of a fluorinated building block, a class of compounds that contains one or more fluorine atoms and a reactive functional group, allowing for its incorporation into larger molecular structures. The introduction of fluorine or fluoroalkyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.

Incorporating moieties such as the 2,2-difluoro-2-(p-tolyl)acetyl group can enhance a molecule's lipophilicity, which may improve its bioavailability. Furthermore, the difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially leading to enhanced binding affinity with biological targets. In the context of materials science, fluorinated compounds often exhibit increased thermal stability. Reagents like this compound and its parent acid, α,α-difluoroarylacetic acid, are valued for being accessible and stable building blocks for constructing these valuable fluorinated compounds. nih.gov

Synthesis of Fluorine-Containing Heteroaromatic Systems

The unique reactivity of this compound and its analogues has been harnessed to develop synthetic routes to a variety of fluorine-containing heteroaromatic compounds. These heterocyclic structures are of significant interest in medicinal chemistry and materials science.

Quinoxalin-2(1H)-one is a privileged scaffold in medicinal chemistry. The introduction of a difluoroarylmethyl group at the C3-position can significantly modulate the biological activity of the resulting molecule. researchgate.net Research has demonstrated efficient and environmentally friendly strategies for the synthesis of C3-difluoroarylmethylated quinoxalin-2(1H)-ones.

One notable method involves a visible-light-induced decarboxylative C3-difluoroarylmethylation. researchgate.net In this approach, potassium 2,2-difluoro-2-arylacetates (derived from esters like this compound) react with quinoxalin-2(1H)-ones in water at room temperature. This photoinduced reaction proceeds under mild conditions and generates the desired products in good yields, avoiding the need for harsh reagents or transition metals. researchgate.net Other strategies employ photocatalysis to achieve the C3-difluoroalkylation, highlighting the importance of radical-based methods in forming these structures. researchgate.net

Table 1: Photocatalytic Difluoromethylation of Quinoxalin-2(1H)-ones

| Reactant 1 | Reactant 2 (Difluoro Source) | Catalyst/Conditions | Product | Yield |

| Quinoxalin-2(1H)-one | Potassium 2,2-difluoro-2-arylacetate | Visible Light, Water, Room Temp. | 3-(aryl-difluoromethyl)quinoxalin-2(1H)-one | Good |

| Quinoxalin-2(1H)-one | BrCF₂CO₂R | fac-Ir(ppy)₃, Blue LEDs, DIPEA/K₂CO₃ | 3-(difluoromethyl)quinoxalin-2(1H)-one | Moderate to Good |

The quinoline core is another vital heterocyclic motif in drug discovery and development. While direct synthesis of a quinoline specifically using this compound is not extensively detailed, the use of related fluorinated building blocks provides a clear blueprint for such transformations. For instance, a product named Ethyl 2,2-difluoro-2-(quinolin-2-yl)acetate is commercially available, indicating the successful coupling of these two key fragments. bldpharm.com

Synthetic strategies often involve the cyclization of fluorinated precursors. A metal-free [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which serve as both the C1 synthon and the fluoroalkyl source, has been developed to produce diverse 2-fluoroalkylated quinolines in good yields. This demonstrates a pathway where a difluoroacetic acid derivative could be used to construct the quinoline ring system with an appended difluoromethyl group.

The synthesis of thiodifluorooxindole derivatives represents a specialized area of organofluorine chemistry. While direct routes employing this compound are not prominently featured in the literature, related methodologies suggest potential pathways. Radical addition reactions involving reagents like ethyl 2-bromo-2,2-difluoroacetate have been successfully used to create new carbon-carbon bonds and introduce the difluoroacetate (B1230586) moiety. A similar radical-based strategy could foreseeably be applied to sulfur-containing indole precursors to generate thiodifluorooxindole structures.

A highly efficient, metal-free, and base-free method has been developed for the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.govacs.orgnih.gov This reaction employs α,α-difluorophenylacetic acids, the parent acids of esters like this compound, as the key building block. nih.govacs.org

The transformation proceeds via a radical cascade cyclization, where the α,α-difluorophenylacetic acid undergoes decarboxylation to generate a difluoroarylmethyl radical. nih.gov This radical then engages with a 2-arylbenzoimidazole substrate, leading to the construction of the complex polycyclic product. The method is noted for its excellent functional group tolerance and good yields. nih.govacs.orgnih.gov Mechanistic studies have confirmed that the reaction follows a radical pathway. nih.govacs.org

Table 2: Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones

| 2-Arylbenzoimidazole Substrate | α,α-Difluoroarylacetic Acid Substrate | Conditions | Yield |

| 2-(p-tolyl)-1-vinyl-1H-benzo[d]imidazole | 2,2-difluoro-2-phenylacetic acid | K₂S₂O₈, DMSO, 100 °C | 82% |

| 2-phenyl-1-vinyl-1H-benzo[d]imidazole | 2,2-difluoro-2-(p-tolyl)acetic acid | K₂S₂O₈, DMSO, 100 °C | 79% |

| 2-(4-methoxyphenyl)-1-vinyl-1H-benzo[d]imidazole | 2,2-difluoro-2-(p-tolyl)acetic acid | K₂S₂O₈, DMSO, 100 °C | 75% |

| 2-(4-fluorophenyl)-1-vinyl-1H-benzo[d]imidazole | 2,2-difluoro-2-(p-tolyl)acetic acid | K₂S₂O₈, DMSO, 100 °C | 81% |

The synthesis of fluorinated indoles and indolines is an area of active research. While a direct application of this compound for this purpose is not widely documented, established synthetic routes for fluorinated indoles provide context for its potential use. The Fischer indole synthesis, for example, can be adapted to use fluorinated precursors. The reaction of 3,4-difluorophenyl hydrazone of ethyl pyruvate with polyphosphoric acid yields a mixture of 4,5-difluoro- and 5,6-difluoroindole-2-carboxylates. arkat-usa.org This highlights how fluorinated functional groups can be carried through classical named reactions to produce complex heterocyclic systems. A strategy involving the reaction of a lithiated aniline derivative with a difluoro-containing electrophile could also be envisioned for the construction of such molecules.

Incorporation into Scaffolds for Agrochemical Research

Similarly, triazole-based fungicides represent another major class of agrochemicals where fluorinated building blocks are employed. The synthesis of these compounds can involve multi-step sequences where a fluorinated starting material is key. The hydrolysis of this compound would yield α-(p-tolyl)-α,α-difluoroacetic acid, a potential precursor for herbicidal compounds. However, concrete research findings and data tables for these specific applications of this compound are not currently available.

Table 1: Hypothetical Applications in Agrochemical Scaffolds

| Scaffold/Target Molecule | Synthetic Strategy (Hypothetical) | Potential Research Finding (Anticipated) |

| Pyrazole-based Insecticides | Condensation with substituted hydrazines followed by functionalization. | The difluoromethyl group could enhance insecticidal potency by mimicking a transition state or blocking metabolic pathways. |

| Triazole-containing Fungicides | Multi-step synthesis involving nucleophilic displacement or cycloaddition reactions. | The p-tolyl group could be modified to fine-tune the spectrum of fungicidal activity and improve plant uptake. |

| Herbicidal α-aryl-α-fluoroacetic acids | Saponification of the ethyl ester to the corresponding carboxylic acid. | The resulting acid could act as a potent inhibitor of a key plant enzyme, leading to herbicidal effects. |

Development of Novel Organofluorine Compounds for Specialized Research Applications

The unique properties of organofluorine compounds make them attractive for various specialized research applications, including materials science and chemical biology. This compound possesses structural features that could be exploited in these areas.

In the field of materials science, fluorinated liquid crystals are of significant interest due to their unique dielectric and optical properties. The difluoromethyl group in this compound could be incorporated into liquid crystal architectures to modulate their mesophase behavior. However, specific studies detailing the synthesis and characterization of liquid crystals derived from this compound are not found in the available literature.

For chemical biology applications, the development of 19F NMR probes allows for the study of biological systems with minimal background signal. A molecule derived from this compound could potentially serve as such a probe. Furthermore, in medicinal chemistry, the difluoroacetate moiety could be used as a bioisostere for other functional groups to improve the pharmacokinetic properties of drug candidates. Despite the potential, there is a lack of published research demonstrating the direct use of this compound for these specific purposes.

Table 2: Potential Specialized Research Applications

| Application Area | Compound Class (Potential) | Key Feature and Research Significance (Anticipated) |

| Materials Science | Fluorinated Liquid Crystals | The difluoromethyl group could influence the dielectric anisotropy and other physical properties of liquid crystalline materials. |

| Chemical Biology | 19F NMR Probes | The two fluorine atoms could provide a distinct NMR signal for in vitro or in vivo imaging and binding studies. |

| Medicinal Chemistry | Fluorinated Bioisosteres | The difluoromethyl group could be used to replace a metabolically labile site in a bioactive molecule, thereby improving its drug-like properties. |

Analytical and Spectroscopic Research Methodologies for Characterization of Difluoroacetates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the characterization of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including the connectivity and chemical environment of individual atoms. For Ethyl 2,2-difluoro-2-(p-tolyl)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR is used for a comprehensive structural assignment.

In the ¹H NMR spectrum of this compound, specific signals corresponding to the ethyl and p-tolyl moieties are expected.

Ethyl Group: The ethyl group (-OCH₂CH₃) typically presents as two distinct signals. The methyl protons (-CH₃) are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) would appear as a quartet, coupled to the three protons of the methyl group. The presence of the electron-withdrawing difluoroacetyl group would likely shift these signals downfield compared to simpler ethyl esters.

p-Tolyl Group: The aromatic protons of the p-tolyl group, being in a para-substituted pattern, are expected to produce a characteristic set of signals, typically two doublets in the aromatic region of the spectrum (approximately 7.0-7.5 ppm). The methyl group attached to the aromatic ring (-C₆H₄-CH₃) will appear as a sharp singlet, as it has no adjacent protons to couple with.

For comparison, the non-fluorinated analog, Ethyl p-tolylacetate, shows signals for the aromatic protons around 7.1 ppm and the ethyl group protons at approximately 1.2 ppm (triplet) and 4.1 ppm (quartet). chemicalbook.com The ¹H NMR spectrum of Ethyl 2-diazo-2-(p-tolyl)acetate, a related precursor, shows the tolyl protons at δ 7.37 and 7.20 ppm, the ethyl quartet at δ 4.33 ppm, and the tolyl methyl singlet at δ 2.34 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | Doublet | 2H | Ar-H (ortho to CF₂) |

| ~ 7.2 | Doublet | 2H | Ar-H (meta to CF₂) |

| ~ 4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 2.4 | Singlet | 3H | Ar-CH₃ |

| ~ 1.3 | Triplet | 3H | -O-CH₂-CH₃ |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated.

Ethyl Group Carbons: Two signals corresponding to the methyl (-CH₃) and methylene (-OCH₂-) carbons.

p-Tolyl Group Carbons: Four signals for the aromatic carbons, due to the symmetry of the para-substituted ring, and one signal for the methyl carbon.

Difluoroacetyl Group Carbons: One signal for the carbonyl carbon (C=O) and one for the quaternary carbon bonded to the two fluorine atoms (-CF₂-). The -CF₂- carbon signal is particularly characteristic, appearing as a triplet due to one-bond coupling with the two fluorine atoms. Carbonyl carbons in similar esters typically appear in the 160-170 ppm range. docbrown.info

For comparison, the ¹³C NMR spectrum of the non-fluorinated Ethyl p-tolylacetate shows signals for the carbonyl carbon at ~171 ppm, aromatic carbons between 128-136 ppm, the ethyl group carbons at ~60 ppm and ~14 ppm, and the tolyl methyl carbon at ~21 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Assignment |

| ~ 164 | Triplet (small J) | C =O |

| ~ 139 | Singlet | C -CH₃ (Aromatic) |

| ~ 129 | Singlet | C H (Aromatic, meta to CF₂) |

| ~ 128 | Triplet (small J) | C -CF₂ (Aromatic) |

| ~ 126 | Singlet | C H (Aromatic, ortho to CF₂) |

| ~ 115 | Triplet (large J) | -C F₂- |

| ~ 63 | Singlet | -O-C H₂-CH₃ |

| ~ 21 | Singlet | Ar-C H₃ |

| ~ 14 | Singlet | -O-CH₂-C H₃ |

¹⁹F NMR is a powerful tool specifically for observing fluorine atoms within a molecule. For this compound, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal may appear as a triplet due to three-bond coupling (³JF-H) with the two ortho-protons on the p-tolyl ring, or as a more complex multiplet if other long-range couplings are resolved. The chemical shift of this signal provides definitive evidence for the fluorine environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₁H₁₂F₂O₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The calculated exact mass for the neutral molecule is 214.0805. lookchem.com HRMS analysis typically identifies protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Table 3: Predicted HRMS Data for this compound

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₁₃F₂O₂]⁺ | 215.0881 |

| [M+Na]⁺ | [C₁₁H₁₂F₂O₂Na]⁺ | 237.0700 |

GC-MS combines gas chromatography for separating compounds with mass spectrometry for their identification. The mass spectrum generated provides a fragmentation pattern that acts as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve:

Loss of the ethoxy radical (-•OCH₂CH₃) from the molecular ion to give the [M - 45]⁺ fragment.

Loss of the entire ethoxycarbonyl group (-•COOCH₂CH₃) to give the [M - 73]⁺ fragment, resulting in the p-tolyl-difluoromethyl cation.

Formation of the tolyl or tropylium (B1234903) ion at m/z 91, a very common fragment for toluene (B28343) derivatives. nist.govnih.gov

Cleavage of the ester can also lead to a fragment corresponding to the protonated acid [p-tolyl-CF₂COOH + H]⁺.

The fragmentation pattern of the non-fluorinated analog, Ethyl p-tolylacetate, is dominated by a peak at m/z 105, corresponding to the loss of the ethoxy group, and the tropylium ion at m/z 91. nist.govnih.gov The presence of the difluoro-group in the target compound would significantly alter the masses and relative abundances of these fragments.

Table 4: Predicted Key GC-MS Fragments for this compound

| m/z | Predicted Fragment Identity |

| 214 | [M]⁺ (Molecular Ion) |

| 169 | [M - OCH₂CH₃]⁺ |

| 141 | [M - COOCH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tolyl/Tropylium ion) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Fluoroacetate (B1212596) Species Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the detection and quantification of fluoroacetate species. This method is particularly valuable for analyzing complex mixtures and for detecting trace levels of analytes. thermofisher.comnih.gov In a typical LC-MS/MS setup for a compound like this compound, a reversed-phase column, such as a C8 or C18, is often employed for chromatographic separation. nih.govacs.org

The mobile phase generally consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous component, often containing additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. acs.orgbldpharm.com A gradient elution program, where the proportion of the organic solvent is varied over time, is commonly used to achieve optimal separation of the target compound from impurities and other components. nih.gov

Detection is performed using a tandem mass spectrometer, often in a negative ionization mode like electrospray ionization (ESI). nih.govacs.org The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. acs.org This involves monitoring a specific precursor-to-product ion transition. For a related compound, edaravone, the optimized mass transition ion pair (m/z) for quantification was 173.1→92.2. acs.org For fluoroacetate analysis, specific ion transitions are selected to ensure accurate identification and quantification, free from matrix interferences. thermofisher.comthermofisher.com The use of a labeled internal standard allows for precise quantification by isotope dilution. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 | nih.govacs.org |

| Mobile Phase | A: Water with 0.005% acetic acid or 5mM ammonium formate (B1220265) B: Acetonitrile or Methanol | nih.govacs.org |

| Elution | Gradient | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.govacs.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The most prominent peak would be the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹.

Other significant absorptions would include the C-O stretching vibrations of the ester group, and the strong, often complex, absorptions corresponding to the C-F bonds. The presence of the p-substituted aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The IR spectrum for the related compound 2-mercapto-3-phenylquinazolin-4(3H)-one showed characteristic stretches for N-H, C-H aromatic, and C=O groups. technologynetworks.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | ~3030-3100 |

| Aliphatic C-H | Stretch | ~2900-3000 |

| Ester C=O | Stretch | ~1735-1750 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

| Ester C-O | Stretch | ~1150-1250 |

| C-F | Stretch | ~1000-1400 |

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are essential for both the purification of the final product and the in-process analysis of reaction mixtures during the synthesis of this compound.

Column chromatography is the primary method for purifying organic compounds on a preparative scale. In the context of synthesizing difluoroacetates, column chromatography is used to separate the desired product from unreacted starting materials, byproducts, and other impurities. The stationary phase is typically silica (B1680970) gel, and the mobile phase is a solvent system of varying polarity, most commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column based on their affinity for the stationary phase, allowing for the isolation of the pure product.

Thin Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of a chemical reaction and to identify the components in a mixture. acs.org A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel). The plate is then developed in a sealed chamber with an appropriate solvent system. The separation of the components on the plate allows for a quick assessment of the reaction's completion and the purity of the product by comparing the spots to those of the starting materials and a reference standard.

Ion Chromatography (IC) is a specialized chromatographic technique particularly suited for the analysis of ionic species. For fluoroacetate species, which can be readily ionized, IC provides an effective means of separation and quantification, often without the need for derivatization. thermofisher.comnih.govbalazs.com The method typically employs an anion-exchange column, such as a Dionex IonPac AS24, and a basic eluent like a carbonate-bicarbonate or hydroxide (B78521) solution to separate the target anion from matrix interferences. thermofisher.com

Detection can be achieved through suppressed conductivity, which offers good sensitivity. nih.gov For enhanced selectivity and even lower detection limits, IC can be coupled with a mass spectrometer (IC-MS). thermofisher.combalazs.com This combination allows for the reliable identification of fluoroacetate at trace levels (sub-ppb) by monitoring its specific mass-to-charge ratio (m/z) in selected ion monitoring (SIM) mode. thermofisher.comthermofisher.combalazs.com This approach is robust for analyzing fluoroacetate in various aqueous matrices. thermofisher.com

X-ray Crystallography for Solid-State Structural Determination

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₀F₂O₂ | balazs.com |

| Formula Weight | 200.18 | balazs.com |

| Crystal System | Monoclinic | balazs.com |

| Space Group | P 1 21/c 1 | balazs.com |

| a (Å) | 13.226(6) | balazs.com |

| b (Å) | 5.918(3) | balazs.com |

| c (Å) | 12.285(6) | balazs.com |

| α (°) | 90 | balazs.com |

| β (°) | 97.531(7) | balazs.com |

| γ (°) | 90 | balazs.com |

| Volume (ų) | 952.6(7) | balazs.com |

Computational Chemistry and Theoretical Investigations of Ethyl 2,2 Difluoro 2 P Tolyl Acetate

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

A thorough review of scientific databases reveals a lack of published research utilizing Density Functional Theory (DFT) to investigate the molecular structure and reactivity of Ethyl 2,2-difluoro-2-(p-tolyl)acetate. DFT is a powerful computational method for determining optimized geometry, electronic properties, and reactivity descriptors. In the absence of such studies, detailed information on bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO gaps, which are typically derived from DFT calculations, remains uncharacterized for this specific molecule.

Mechanistic Probing via Computational Modeling

There is no available literature that details the use of computational modeling to probe the reaction mechanisms involving this compound. Computational mechanistic studies are crucial for understanding reaction pathways, transition states, and activation energies, which are fundamental to predicting and controlling chemical reactions. Without such investigations, the mechanistic details of its formation or subsequent reactions remain speculative from a computational standpoint.

Prediction of Spectroscopic Parameters

No dedicated computational studies on the prediction of spectroscopic parameters for this compound have been found. Computational methods are frequently employed to predict spectroscopic data such as NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. The absence of such computational analyses means that a theoretical basis for its spectroscopic characteristics has not been established.

Conformation Analysis and Energetic Profiles

A comprehensive conformational analysis and the corresponding energetic profiles for this compound, determined through computational methods, are not available in the current body of scientific literature. Such studies would involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and its preferred shapes, which can influence its physical properties and biological activity.

Future Research Trajectories and Broader Impact of Ethyl 2,2 Difluoro 2 P Tolyl Acetate Research

Innovations in Green and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly integral to modern synthetic methodologies, and the production of Ethyl 2,2-difluoro-2-(p-tolyl)acetate presents a valuable opportunity for innovation in this domain. Future research will likely focus on developing more environmentally benign and efficient synthetic routes.

Key areas of development include:

Safer Reagents and Reaction Conditions: A move away from hazardous reagents and harsh reaction conditions is paramount. Research into utilizing milder fluorinating agents and catalysts will be a priority. The exploration of non-ozone-depleting sources for the difluoromethyl group is a critical aspect of this endeavor.

Alternative Energy Sources: The application of alternative energy sources such as photocatalysis and electrochemistry offers promising avenues for greener syntheses. acs.orgqmul.ac.uk These methods can often be conducted at room temperature and may obviate the need for traditional heating, thereby reducing energy consumption. Visible-light-induced processes, in particular, are gaining traction for their potential to facilitate novel bond formations under mild conditions. researchgate.net

Greener Solvents and Solvent-Free Conditions: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents is a significant goal. researchgate.netmdpi.com Research into performing reactions in solvent-free or solid-state conditions could further minimize environmental impact. The development of phase-transfer catalysis in aqueous-organic systems also presents a viable strategy for enhancing sustainability. pharmtech.com

Continuous Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages in terms of safety, efficiency, and scalability. pharmtech.com Flow reactors allow for precise control over reaction parameters, leading to higher yields and purities while minimizing waste. This approach is particularly well-suited for handling reactive intermediates and exothermic reactions often encountered in fluorination chemistry.

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, reduced energy consumption, potential for novel reactivity. |

| Electrochemistry | In-situ generation of reactive species, high selectivity, avoidance of stoichiometric oxidants/reductants. acs.org |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, and process automation. |

| Bio-based Solvents | Reduced environmental impact, potential for improved biodegradability. researchgate.net |

Expanding the Scope of Difluoromethylation to New Substrate Classes

This compound and its derivatives are valuable precursors for the introduction of the difluoromethyl (-CF2H) group into a wide range of organic molecules. The unique electronic properties of the -CF2H group, which can act as a lipophilic hydrogen bond donor, make it a desirable moiety in medicinal and agrochemical research. Future research will undoubtedly focus on expanding the utility of this reagent to new and more complex substrate classes.

Promising areas for expansion include:

Late-Stage Functionalization of Complex Molecules: A major goal in modern drug discovery is the ability to introduce key functional groups at a late stage in a synthetic sequence. Developing methods to use this compound for the difluoromethylation of complex, biologically active molecules would be a significant advancement. rsc.org

Difluoromethylation of Heterocycles: Heterocyclic scaffolds are ubiquitous in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The development of efficient and regioselective methods for the C-H difluoromethylation of a broad range of heterocycles using reagents derived from this compound is a key research objective. rsc.orgresearchgate.netku.dk

Asymmetric Difluoromethylation: The introduction of stereocenters is crucial in the synthesis of chiral drugs. Future research will likely target the development of catalytic asymmetric methods for the difluoromethylation of prochiral substrates, providing access to enantioenriched difluoromethylated compounds.

Radical-Mediated Difluoromethylation: Radical-based transformations offer a powerful toolkit for C-C bond formation. Investigating the generation of difluoromethyl radicals from this compound or its derivatives for addition to alkenes, alkynes, and arenes will open up new synthetic possibilities. nih.gov

Interdisciplinary Research with Materials Science and Chemical Biology

The unique properties of organofluorine compounds make them attractive candidates for applications beyond traditional organic synthesis. Interdisciplinary research collaborations will be crucial in unlocking the full potential of this compound.

Materials Science: The incorporation of fluorinated moieties can significantly alter the physical and chemical properties of materials. Research into the use of this compound as a monomer or precursor for the synthesis of novel fluorinated polymers is a promising avenue. nih.gov Such materials could exhibit desirable properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. The gem-difluoroalkene moiety, which can be derived from related compounds, is a known precursor for polymer synthesis. nih.govnih.gov

Chemical Biology: Fluorinated molecules are valuable tools for probing biological systems. claremont.edursc.org The development of chemical probes derived from this compound could enable the study of biological processes with high specificity. For example, the difluoromethyl group can be incorporated into enzyme inhibitors or imaging agents. nih.gov The use of ¹⁹F NMR spectroscopy with fluorinated probes provides a powerful analytical method for studying biological systems. nih.gov

Development of Novel Catalytic Systems for C-F Bond Formation

The formation of carbon-fluorine bonds is a challenging yet crucial transformation in organofluorine chemistry. While significant progress has been made, the development of more efficient, selective, and sustainable catalytic systems remains a key objective.

Future research in this area will likely involve:

Transition Metal Catalysis: The use of transition metals such as palladium, copper, and nickel has revolutionized C-F bond formation and functionalization. mdpi.com Future efforts will focus on designing novel ligands and catalyst systems that can facilitate the synthesis and reactions of this compound under milder conditions and with greater functional group tolerance. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to metal-based systems. The development of organocatalytic methods for the synthesis of difluoromethylated compounds is an emerging area of research with significant potential.

Photoredox Catalysis: As mentioned previously, photoredox catalysis provides a powerful platform for generating reactive intermediates under mild conditions. acs.org The design of new photocatalysts tailored for C-F bond formation and difluoromethylation reactions involving precursors like this compound will be a vibrant area of investigation.

| Catalytic System | Potential Application in this compound Research |

| Palladium Catalysis | Cross-coupling reactions for the synthesis of the p-tolyl moiety. nih.gov |

| Copper Catalysis | Difluoroalkylation reactions using derivatives of the title compound. mdpi.com |

| Photoredox Catalysis | C-H functionalization and decarboxylative couplings under mild conditions. |

| Organocatalysis | Metal-free approaches to synthesis and functionalization. |

Unexplored Reactivity and Transformations

Beyond its role as a difluoromethylating agent, this compound may possess unexplored reactivity that could lead to novel synthetic transformations.

Potential areas for future exploration include:

Decarboxylative Reactions: The ester group in this compound could be a handle for decarboxylative cross-coupling reactions, allowing for the formation of new C-C or C-heteroatom bonds at the difluorinated benzylic position. acs.org

Transformations of the Difluoromethyl Group: While the difluoromethyl group is often the desired functionality, exploring its further transformation could lead to the synthesis of other valuable fluorinated motifs. For example, C-H functionalization of the difluoromethyl group itself could provide access to trifluoromethyl or other fluoroalkyl groups.

Cyclization Reactions: The development of intramolecular reactions involving the difluoroacetate (B1230586) moiety could lead to the synthesis of novel fluorinated heterocyclic compounds.

Computational Studies: Theoretical calculations can provide valuable insights into the reactivity and reaction mechanisms of this compound. Computational studies can guide the design of new experiments and help to rationalize observed outcomes, accelerating the discovery of new transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.